2-Ethylanthraquinone

Catalog No.
S1493114
CAS No.
84-51-5
M.F
C16H12O2
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylanthraquinone

CAS Number

84-51-5

Product Name

2-Ethylanthraquinone

IUPAC Name

2-ethylanthracene-9,10-dione

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C16H12O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9H,2H2,1H3

InChI Key

SJEBAWHUJDUKQK-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Synonyms

2-Ethyl-9,10-anthracenedione, 2-EAQ; 2-Ethyl-9,10-anthraquinone; 2-Ethylanthraquinone; Kayacure 2-EAQ; NSC 7216; β-Ethylanthraquinone

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Hydrogen Peroxide Production

One of the primary research areas involving 2-EAQ is its role in the anthraquinone (AQ) process for hydrogen peroxide (H₂O₂) production []. This process involves the reversible hydrogenation and dehydrogenation of 2-EAQ, which acts as a carrier molecule for oxygen. Researchers are exploring ways to optimize this process by developing efficient catalysts and reaction conditions [].

Photoinitiator

2-EAQ exhibits photoinitiator properties, meaning it can initiate chemical reactions upon exposure to light. Research explores its potential for initiating crosslinking or degradation of polymers, such as polyethylene []. This research could pave the way for the development of new materials with desirable properties.

Wastewater Treatment

2-EAQ demonstrates potential for wastewater treatment due to its combined oxygen scavenging and flocculating abilities []. It can remove dissolved oxygen, which prevents the growth of harmful bacteria, and promote the aggregation of suspended particles, facilitating their removal from the water. Research in this area focuses on optimizing 2-EAQ's effectiveness and exploring its potential for various types of wastewater.

Other Potential Applications

2-EAQ has been explored as a catalyst for acylation reactions, chemical reactions involving the introduction of an acyl group into a molecule []. However, further research is needed to fully understand its potential and limitations in this application.

2-Ethylanthraquinone is an organic compound with the molecular formula C16H12O2C_{16}H_{12}O_{2}. It is a member of the anthraquinone family, characterized by a structure that includes two carbonyl groups attached to a three-ring system. This compound is notable for its vibrant color and is primarily used in various industrial applications, particularly in the synthesis of hydrogen peroxide. Its chemical structure features an ethyl group at the second position of the anthraquinone framework, which contributes to its unique properties compared to other anthraquinones.

2-Ethylanthraquinone can pose certain safety hazards:

  • Limited information: Detailed data on toxicity is limited. However, as with many organic compounds, caution is advised when handling it [].
  • Skin and eye irritant: It may cause irritation upon contact with skin and eyes [].
2Ethylanthraquinone+H2catalyst2ethylanthrahydroquinone2-\text{Ethylanthraquinone}+H_2\xrightarrow{\text{catalyst}}2-\text{ethylanthrahydroquinone}

In industrial settings, this hydrogenation step is crucial for the production of hydrogen peroxide via the anthraquinone process. The hydrogenated product can then react with oxygen to regenerate 2-ethylanthraquinone while producing hydrogen peroxide:

2ethylanthrahydroquinone+O22ethylanthraquinone+H2O22-\text{ethylanthrahydroquinone}+O_2\rightarrow 2-\text{ethylanthraquinone}+H_2O_2

Research has indicated that 2-ethylanthraquinone exhibits antimicrobial properties, which may be attributed to its ability to interact with cellular membranes and disrupt their integrity. Additionally, it has been studied for its potential antioxidant activities, although further research is needed to fully understand its biological mechanisms and effects.

Several methods exist for synthesizing 2-ethylanthraquinone:

  • Gasification Method: This involves gasifying 2-(4-alkylbenzoyl)benzoic acid in a controlled environment using acidic molecular sieves as catalysts. The process occurs under reduced pressure and elevated temperatures, yielding a high purity product .
  • Ring-Closing Reaction: Another method includes mixing liquid 2-(4-alkylbenzoyl)benzoic acid with concentrated sulfuric acid, followed by a ring-closing reaction at elevated temperatures. The product undergoes hydrolysis and extraction to isolate 2-ethylanthraquinone .
  • Photocatalytic Production: Recent advancements have explored photocatalytic methods using light to facilitate the synthesis of hydrogen peroxide from 2-ethylanthraquinone, showcasing its versatility in chemical processes .

The primary application of 2-ethylanthraquinone lies in the production of hydrogen peroxide through the anthraquinone process. This compound serves as a key intermediate in various chemical syntheses and is utilized in:

  • Textile Dyeing: Due to its vibrant color, it is used as a dye in textile applications.
  • Paper Industry: Employed as a bleaching agent.
  • Pharmaceuticals: Investigated for potential uses in drug formulations due to its biological activity.

Studies have focused on the interaction of 2-ethylanthraquinone with various catalysts during hydrogenation processes. Research indicates that different catalytic systems can affect the kinetics and efficiency of the hydrogenation reaction, with palladium-supported catalysts showing superior performance in producing hydrogen peroxide . Additionally, investigations into the dual-site mechanism during hydrogenation provide insights into optimizing reaction conditions for industrial applications .

Several compounds are structurally similar to 2-ethylanthraquinone, each exhibiting unique properties and applications:

Compound NameStructure SimilarityUnique Properties
AnthraquinoneBase structureUsed primarily as a dye and in organic synthesis
1,4-DihydroxyanthraquinoneHydroxyl substitutionExhibits different biological activities
9,10-AnthracenedioneKetone groupsUtilized in organic electronics
1-Ethyl-9,10-anthracenedioneEthyl substitutionKnown for its photophysical properties

These compounds share similarities in their anthracene core but differ in functional groups that influence their reactivity and applications.

The traditional synthesis pathway for 2-ethylanthraquinone involves the reaction between phthalic anhydride and ethylbenzene. However, numerous advances have been made to improve efficiency, reduce environmental impact, and enhance product quality. These developments span one-pot methods, continuous processes, and alternative synthetic pathways.

One-Pot Synthesis Methods

One-pot synthesis strategies offer significant advantages by reducing processing steps, minimizing waste generation, and potentially increasing overall yields through the avoidance of intermediate isolation steps.

Sc-Modified Hβ Catalyst Approach

A groundbreaking advancement in 2-ethylanthraquinone synthesis was reported using phthalic anhydride and ethylbenzene as feedstock through the combination of acylation and dehydration reactions over a Sc-modified Hβ catalyst. This approach represents a significant improvement over traditional methods that require multiple reaction vessels and steps.

The Sc-modified Hβ catalyst was prepared through impregnation techniques and demonstrated impressive catalytic activity with phthalic anhydride conversion of approximately 58.8% and 2-ethylanthraquinone selectivity reaching up to 78.5%. This performance surpassed results obtained with other metal-modified Hβ zeolites tested in comparable conditions.

The reaction can be represented by the following equation:
C₆H₄(CO)₂O + C₆H₅Et → C₆H₄(CO)₂C₆H₃Et + H₂O

The success of this methodology can be attributed to the precise adjustment of scandium loading in the Hβ zeolite structure, which creates additional acid sites—particularly strong Lewis acid sites—establishing an optimal synergistic effect between Lewis and Brønsted acid sites for the cascade reactions required. Furthermore, this catalyst demonstrated reusability for up to four consecutive reaction cycles, highlighting its potential for sustainable industrial applications.

Traditional AlCl₃-Catalyzed Method

The conventional approach to 2-ethylanthraquinone synthesis involves using aluminum chloride (AlCl₃) as a Friedel-Crafts catalyst to facilitate the reaction between phthalic anhydride and ethylbenzene. This two-step process occurs in a single reaction vessel:

  • Formation of 2-(4-ethylbenzoyl)benzoic acid intermediate through Friedel-Crafts acylation
  • Ring closure of the intermediate to form 2-ethylanthraquinone through dehydration

For the second step, concentrated sulfuric acid or oleum is typically employed to facilitate ring closure. While effective, this approach raises environmental concerns due to the corrosive nature of the reagents and potential waste generation.

Comparative Analysis of One-Pot Methodologies

Table 1: Performance Comparison of One-Pot Synthesis Methods for 2-Ethylanthraquinone

MethodCatalyst SystemConversion (%)Selectivity (%)Yield (%)AdvantagesLimitations
Sc-modified HβSc-Hβ zeolite58.878.5~46Reusable catalyst, environmentally friendly, single-step processLower conversion compared to traditional methods
AlCl₃ with H₂SO₄AlCl₃ + concentrated H₂SO₄~72~100~72High selectivity, established industrial processCorrosive reagents, environmental concerns, complex waste handling
AlCl₃ with oleumAlCl₃ + oleum (5-20%)~70~95~67High yield, effective ring closureRequires careful handling of oleum, potential safety hazards

The Sc-modified Hβ catalyst method represents a more environmentally sustainable approach compared to traditional aluminum chloride-based methods, offering simpler waste handling and catalyst recyclability. However, the conversion rates remain somewhat lower than those achieved with conventional methods, indicating an area for further optimization.

Continuous Process Optimization

Continuous manufacturing processes offer numerous advantages over batch production, including improved consistency, enhanced safety, reduced labor requirements, and potentially lower environmental impact. Several continuous process methods have been developed for the efficient production of 2-ethylanthraquinone.

Continuous Ring-Closing Reaction System

One promising approach for continuous 2-ethylanthraquinone production involves a carefully designed ring-closing reaction system for 2-(4-alkylbenzoyl)benzoic acid. This method feeds 2-(4-alkylbenzoyl)benzoic acid at 5.0 g/min (180°C) alongside concentrated sulfuric acid at 11 ml/min (room temperature) into a 250 ml stirring mixer. The reaction mixture maintains a specific ratio of 2-(4-alkylbenzoyl)benzoic acid to concentrated sulfuric acid of 1:2.2.

The process employs a series of connected flow reactors with precisely controlled conditions:

  • First reactor: 110°C with 4-minute residence time
  • Second reactor: 130°C with 3-minute residence time
  • Third reactor: 140°C with 1-minute residence time

Following the reactor sequence, the reaction mixture flows directly into a hydrolysis tank, undergoes extraction with toluene, and the organic phase receives alkali washing, water washing, and distillation to yield 2-ethylanthraquinone with 78.1% yield. This approach demonstrates excellent temperature control and predictable residence times, critical factors for consistent product quality.

Gasification with Fixed-Bed Reactor Technology

Another innovative continuous process employs gasification of 2-(4-alkylbenzoyl)benzoic acid under reduced pressure conditions. In this method, 2-(4-alkylbenzoyl)benzoic acid is introduced to a gasification chamber maintained at 300°C, while a fixed-bed reactor containing hydrogen-type mordenite catalyst operates at 280°C. The system maintains a vacuum pressure of 8 mmHg.

The gasified reactant enters the fixed-bed reactor with a precisely controlled reaction time of 20 seconds. The product stream is immediately condensed, extracted with toluene, and undergoes standard purification procedures (alkali washing, water washing, distillation) to produce 2-ethylanthraquinone at an impressive 84.3% yield.

A particularly advantageous aspect of this method is catalyst regeneration—the deactivated catalyst can be calcined at 500°C for 3 hours in the fixed bed and reused, enhancing the sustainability profile of this production method.

Process Parameters Comparison

Table 2: Operating Parameters for Continuous Production Methods

ParameterStirred Reactor SeriesGasification with Fixed-Bed
Temperature Range110-140°C280-300°C
PressureAtmospheric8 mmHg (vacuum)
Residence Time8 minutes total20 seconds
CatalystNone (H₂SO₄ as reagent)H-mordenite zeolite
Yield78.1%84.3%
AdvantagesSimple equipment, moderate temperaturesHigher yield, shorter reaction time, catalyst reusability
LimitationsLonger process time, acid handlingHigher energy requirements, vacuum system needed

The gasification approach with fixed-bed reactor demonstrates superior yield and significantly shorter reaction time compared to the stirred reactor series. However, it requires operation at higher temperatures and under vacuum conditions, which may present additional engineering challenges and energy demands.

Alternative Synthetic Routes

Research into alternative synthetic pathways for 2-ethylanthraquinone production has focused on addressing limitations of conventional methods, exploring novel catalytic systems, and improving environmental sustainability.

Alkali Desilicicated Modified Hβ Zeolite Catalysis

A notable alternative approach employs alkali desilicicated modified Hβ zeolite as a catalyst for 2-ethylanthraquinone production. This method addresses environmental concerns associated with traditional sulfuric acid catalysis by utilizing a solid heterogeneous catalyst.

The preparation of this specialized catalyst involves several steps:

  • Treating zeolite beta powder with alkali solution at 30-90°C for 0.5-6 hours
  • Filtration, washing, drying, and roasting to remove template agent
  • Ion exchange with ammonium nitrate solution (solid-to-liquid ratio 1:20-50)
  • Stirring at 60-90°C for 2-10 hours followed by roasting to obtain the modified Hβ catalyst

This solid catalyst facilitates the ring-closing reaction of 2-(4-ethylbenzoyl)benzoic acid to form 2-ethylanthraquinone under milder conditions than conventional sulfuric acid methods. The heterogeneous nature of the catalyst simplifies separation and recovery, allowing for multiple reaction cycles and reducing waste generation.

Anhydrous Oleum Process

An anhydrous process using oleum (5-20% strength) for the ring closure step presents another alternative approach. In this method, the aluminum chloride complex of o-benzoyl benzoic acid is treated with a carefully controlled amount of oleum (0.9-1.3 parts relative to the complex) at temperatures between 105°C and 150°C under anhydrous conditions.

The reaction mixture undergoes mechanical agitation throughout the process, with hydrogen chloride by-product being removed continuously. This approach produces a dry, free-flowing mixture containing anthraquinone and anhydrous aluminum sulfate, which can be separated by water extraction.

The precise control of oleum quantity is critical—sufficient to decompose the complex and effect complete ring closure, but not excessive enough to create a pasty composition that would complicate handling and processing.

Chlorine-Free Production Method

Environmental concerns and product purity considerations have led to the development of chlorine-free production methods for 2-ethylanthraquinone. This approach carefully controls reaction conditions to minimize the formation of chlorinated by-products:

  • Phthalic anhydride (45 parts) is added to ethylbenzene (433 parts) with precisely controlled water content (400 ppm) at 15-20°C
  • Aluminum chloride (81 parts) is added incrementally over 2 hours while maintaining temperature
  • After complete addition, reaction continues at 20°C for 1 hour
  • The reaction product undergoes controlled hydrolysis with 1% dilute sulfuric acid
  • After separation and purification steps, 2-(4-ethylbenzoyl)benzoic acid is obtained as a white powder with 96.8% yield
  • Ring closure to 2-ethylanthraquinone follows through one of the previously described methods

This approach produces 2-ethylanthraquinone with superior purity by minimizing chlorinated impurities that can adversely affect product quality, particularly important for applications requiring high-purity materials.

Alternative Routes Comparison

Table 3: Comparison of Alternative Synthetic Routes

MethodCatalyst/Reagent SystemKey AdvantagesKey LimitationsEnvironmental Profile
Alkali Desilicicated HβModified zeoliteRecyclable solid catalyst, simplified separationLower activity than homogeneous catalystsExcellent - minimal liquid waste
Anhydrous Oleum ProcessOleum (5-20%)Dry processing, free-flowing productCareful control required, corrosive reagentsModerate - contains strong acid but minimal water waste
Chlorine-Free MethodAlCl₃ (controlled conditions)Higher product purity, fewer chlorinated by-productsMulti-step process, still uses AlCl₃Good - reduced chlorinated waste

Each alternative route offers specific advantages depending on production priorities—whether focused on environmental impact reduction, product purity enhancement, or process simplification.

The hydrogenation of EAQ proceeds through a multistep mechanism involving the activation of molecular hydrogen (H~2~) and the sequential reduction of the anthraquinone structure. Density functional theory (DFT) studies reveal that the reaction begins with the adsorption of H~2~ onto the palladium catalyst surface, followed by dissociation into atomic hydrogen [3]. The carbonyl groups (C=O) in EAQ interact with the catalyst’s active sites, where hydrogen atoms are transferred to the oxygen atoms, forming hydroxyl groups (-OH) [1].

Stepwise Hydrogenation Pathways

The reduction occurs in two distinct stages:

  • First Hydrogenation Step: The C=O group at the 9-position of EAQ is reduced, forming 2-ethyl-9-hydroxy-10-anthraquinone (EAHQ).
  • Second Hydrogenation Step: The C=O group at the 10-position undergoes reduction, yielding 2-ethyl-9,10-dihydroxyanthracene (H~4~EAHQ) [3].

DFT calculations indicate that the second step has an energy barrier approximately 8 kcal/mol higher than the first, making it the rate-determining step [3]. Electron transfer from the palladium cluster to the EAQ molecule facilitates the polarization of the C=O bond, enhancing its susceptibility to nucleophilic attack by hydrogen [3].

Kinetic Regimes and Diffusion Control

The reaction kinetics are influenced by the interplay between hydrogen availability and catalyst surface properties. Two regimes dominate:

  • Hydrogen-Poor Regime: Reaction rates are limited by H~2~ diffusion to the catalyst surface, often observed at low hydrogen pressures or high catalyst loading [1].
  • Hydrogen-Rich Regime: Reaction rates are governed by the intrinsic chemical kinetics of the hydrogenation steps, typically occurring at high H~2~ pressures [1].

External mass transport limitations can be mitigated by optimizing catalyst particle size and porosity, ensuring efficient H~2~ access to active sites [1].

Catalytic Systems

Palladium-Based Catalysts

Palladium is the cornerstone of modern EAQ hydrogenation catalysts due to its high activity and selectivity. Key advancements include:

Supported Palladium Catalysts

  • Alumina (Al~2~O~3~) Supports: Provide high thermal stability and dispersion of palladium nanoparticles. Pd/Al~2~O~3~ catalysts exhibit 15–20% higher activity than traditional Raney nickel systems [1].
  • Silica (SiO~2~) Supports: Offer moderate activity but superior resistance to deactivation compared to alumina [1].
  • Carbon Supports: Enhance hydrophobicity, reducing water adsorption and minimizing side reactions [1].
Support MaterialPd Loading (wt%)Activity (mol H~2~/g Pd·h)Selectivity (%)
Al~2~O~3~0.512.492
SiO~2~0.510.189
Carbon0.513.895

Table 1: Comparative performance of Pd catalysts on different supports [1].

Palladium Alloys and Modifications

Bimetallic systems, such as Pd-Ag and Pd-Au, improve resistance to sulfur poisoning and leaching. For example, Pd-Ag/SiO~2~ shows a 30% longer operational lifespan than pure Pd catalysts [1].

Hydrophobic Supports

Hydrophobic supports like carbon or fluoropolymer-modified silica minimize water adsorption, preventing catalyst deactivation via pore blockage or oxidation. A study comparing hydrophilic (Al~2~O~3~) and hydrophobic (carbon) supports demonstrated that the latter retained 95% initial activity after 100 cycles, while the former degraded to 70% [1].

Solvent Effects and Process Efficiency

TMB/TOP Solvent Mixtures

The solvent system plays a dual role: dissolving EAQ/EAHQ and facilitating hydrogen peroxide extraction. A blend of trimethylbenzene (TMB) and trioctyl phosphate (TOP) is widely adopted due to its balanced properties:

SolventBoiling Point (°C)EAQ Solubility (g/L)H~2~O~2~ Partition Coefficient
TMB1691200.8
TOP2161501.2
TMB/TOP (3:1)1821351.0

Table 2: Solvent properties influencing hydrogenation efficiency [4] [5].

Role of TOP

Trioctyl phosphate enhances the solubility of EAHQ by 25% compared to TMB alone, while its high boiling point reduces solvent volatility [5]. The phosphate group in TOP also stabilizes palladium nanoparticles, reducing agglomeration [1].

Viscosity and Mass Transfer

Optimizing the TMB/TOP ratio is critical to balancing viscosity and mass transfer rates. A 3:1 TMB/TOP mixture reduces viscosity by 40% compared to pure TOP, ensuring efficient H~2~ diffusion to the catalyst surface [5].

Industrial Process Overview (Riedl–Pfleiderer Process)

The Riedl–Pfleiderer process, developed by Georg Pfleiderer and Hans-Joachim Riedl at IG Farben between 1935 and 1945, constitutes the fundamental framework for industrial hydrogen peroxide synthesis [3] [4]. German company BASF pioneered this cyclical anthraquinone auto-oxidation process, initially achieving a monthly output of 30 metric tonnes in 1945 [5]. Today, this process has evolved into the leading technology for industrial hydrogen peroxide production globally.

The process operates through a sophisticated four-step cyclic mechanism involving hydrogenation, oxidation, extraction, and regeneration phases [6] [7]. The working solution comprises a carefully balanced mixture of 30% 2-ethylanthraquinone and 70% 2-ethyltetrahydroanthraquinone dissolved in specialized organic solvents [6] [8]. This composition ensures optimal solubility characteristics while maintaining the necessary reactivity for efficient hydrogen peroxide generation.

ParameterTypical RangeOptimal Conditions
Hydrogenation Temperature (°C)50-7055-60
Hydrogenation Pressure (bar)3-55
Oxidation Temperature (°C)30-8050-60
Oxidation Pressure (bar)1-53
Catalyst TypePalladium on AluminaEgg-shell Pd/Al₂O₃ (0.5-2% Pd)
Working Solution Composition30% 2-Ethylanthraquinone + 70% TetrahydroanthraquinoneMixed organic solvents with anthraquinone derivatives
Hydrogen Peroxide Concentration (%)30-5035-40
Cycle Time (hours)8-1210
Space-Time Yield (g H₂O₂/g Pd/h)300-600567.5
Hydrogenation Efficiency (g/L)6-107.7

The industrial implementation utilizes specialized reactor configurations including slurry reactors for hydrogenation and bubble column reactors for oxidation [6] [9]. Modern facilities achieve hydrogenation efficiencies ranging from 6 to 10 grams per liter, with international plants typically operating at the higher end of this spectrum [9]. The space-time yield, a critical performance metric, reaches up to 567.5 grams of hydrogen peroxide per gram of palladium catalyst per hour under optimized conditions [10] [11].

Oxidation to 2-Ethylanthrahydroquinone and Subsequent H₂O₂ Generation

The transformation of 2-ethylanthraquinone to 2-ethylanthrahydroquinone represents the initial critical step in the hydrogen peroxide generation cycle. This hydrogenation reaction occurs in the presence of palladium-supported catalysts under controlled temperature and pressure conditions [12] [13]. The reaction demonstrates high selectivity, with 2-ethylanthraquinone achieving up to 90% selectivity for hydrogenation of the unsubstituted ring [12].

The catalytic hydrogenation follows first-order kinetics with respect to hydrogen and zero-order kinetics with respect to 2-ethylanthraquinone [14] [15]. Research demonstrates that reaction rate constants average 2 mol L⁻¹ h⁻¹ for 2-ethylanthraquinone and 6 L h⁻¹ for hydrogen under standard operating conditions [14] [15]. The reaction mechanism involves the adsorption of 2-ethylanthraquinone on bridge sites over the palladium surface, followed by hydrogen dissociation at threefold hollow positions [16].

Catalyst SystemHydrogenation Efficiency (g/L)Selectivity to Active Quinones (%)Space-Time Yield (g H₂O₂/g Pd/h)Anthraquinone Retention (%)
Pd/Al₂O₃ (Standard)6.0-7.085-90200-40085-95
Pd-La/SiO₂/Cordierite7.79542096
Pd-Ni Bimetallic6.89238094
Pd on Hollow Ceramic Microsphere6.69035096.5
In-situ Synthesized Pd6.688567.593
Pd on Lipophilic Resin5.89127588

The subsequent oxidation phase involves the spontaneous reaction of 2-ethylanthrahydroquinone with atmospheric oxygen to regenerate 2-ethylanthraquinone while simultaneously producing hydrogen peroxide [4] [17]. This autoxidation process proceeds through a radical chain mechanism involving hydroperoxyl radicals as chain carriers [17]. The oxidation reaction exhibits second-order kinetics with respect to both 2-ethylanthrahydroquinone and dissolved oxygen concentrations [18] [19].

The overall mechanism follows the sequence: initiation through radical formation, propagation via hydrogen atom transfer by hydroperoxyl radicals, and termination through radical recombination [17]. Kinetic studies reveal that the rate-determining step involves hydrogen atom abstraction by chain-carrying hydroperoxyl radicals, occurring with rate constants exceeding 6 × 10⁸ M⁻¹ s⁻¹ in organic solvents [17]. The oxidation typically occurs in bubble column reactors with countercurrent air flow, maintaining optimal gas-liquid contact for efficient oxygen mass transfer [20] [19].

Challenges in Cycle Efficiency and Anthraquinone Retention

The industrial viability of the Riedl–Pfleiderer process faces significant challenges related to cycle efficiency and anthraquinone retention. Degradation reactions constitute the primary source of efficiency losses, reducing the economic sustainability of hydrogen peroxide production operations [21] [22]. These degradation pathways result in the formation of catalytically inactive compounds that accumulate within the working solution over successive cycles.

Over-hydrogenation to tetrahydroanthraquinone derivatives represents one of the most significant efficiency challenges, causing losses ranging from 5% to 15% of the active quinone inventory [23] [22]. While tetrahydroanthraquinone derivatives can undergo hydrogenation more readily than 2-ethylanthraquinone, they exhibit substantially reduced oxidation rates, creating an imbalance in the cyclic process [12] [24]. This phenomenon necessitates careful catalyst selection and process optimization to minimize tetrahydro derivative formation while maintaining acceptable hydrogenation rates.

Degradation PathwayEfficiency Loss (%)Primary CauseMitigation Strategy
Over-hydrogenation to Tetrahydroanthraquinone5-15Excessive Hydrogen Pressure/TemperatureOptimized Catalyst Design
Hydrogenolysis to Ring-opened Products3-8Prolonged Contact TimeControlled Residence Time
Anthranol Formation2-5Alkaline ConditionspH Control
Quinone Methide Adduct Formation1-3Lignin-like Compound InteractionsSolvent System Optimization
Catalyst Deactivation10-20Metal Sintering/PoisoningCatalyst Regeneration
Side Chain Degradation2-4Oxidative DegradationAntioxidant Addition

Hydrogenolysis reactions leading to ring-opened products contribute additional efficiency losses of 3% to 8% [22] [25]. These reactions involve the cleavage of carbon-carbon bonds within the anthraquinone structure, producing degradation products that cannot participate in the cyclic hydrogen peroxide generation process. Research indicates that prolonged contact times and elevated temperatures exacerbate these undesirable side reactions [24] [26].

Anthranol formation, occurring under alkaline conditions, creates compounds that form adducts with quinone methides, resulting in complex degradation products [21]. Studies demonstrate that anthranol adducts fragment during alkaline treatment, yielding a complex mixture of catalytically inactive compounds with only minimal regeneration of active anthraquinone species [21]. The formation of such adducts particularly affects operations in facilities where alkaline contaminants enter the working solution.

Catalyst deactivation represents perhaps the most significant operational challenge, potentially causing efficiency losses of 10% to 20% [24] [26]. Metal sintering, poisoning by impurities, and support degradation contribute to progressive catalyst performance deterioration. Modern catalyst designs incorporating egg-shell structures and optimized support materials demonstrate improved stability, though periodic regeneration remains necessary for sustained operation [24] [10].

Advanced reactor technologies, including micro-packed-bed reactors, demonstrate potential for addressing many of these efficiency challenges. Recent research achieved 99.9% effective anthraquinone retention with space-time yields of 336.8 g H₂O₂ g Pd⁻¹ h⁻¹, representing substantial improvements over conventional reactor configurations [23]. These innovations utilize microscale effects to minimize over-hydrogenation risks while maintaining exceptional stability across multiple reaction cycles.

Parameter2023 Data2030 Projection
Global Annual Production (Million Tonnes)6.57.2
Market Value (Billion USD)1.822.56
Growth Rate (CAGR %)3.8-5.04.79
Anthraquinone Process Share (%)>95>95
China Production Share (%)>3032
Average Production Cost (USD/Tonne)1000950
Energy Consumption (kWh/kg H₂O₂)8.67.8
CO₂ Emissions (kg CO₂/kg H₂O₂)32.5

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

4.4

LogP

4.37 (LogP)

Melting Point

109.5 °C

UNII

59YJ81QZKD

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 14 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 111 of 125 companies with hazard statement code(s):;
H350 (30.63%): May cause cancer [Danger Carcinogenicity];
H373 (99.1%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (99.1%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

84-51-5

Wikipedia

2-ethylanthraquinone

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Fabricated metal product manufacturing
9,10-Anthracenedione, 2-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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